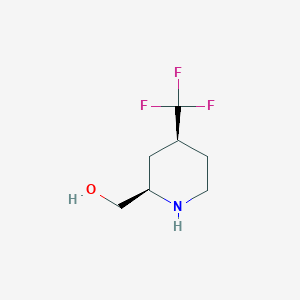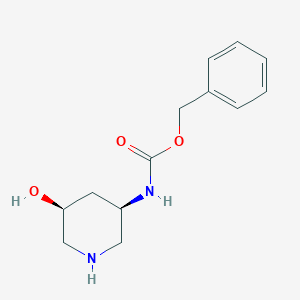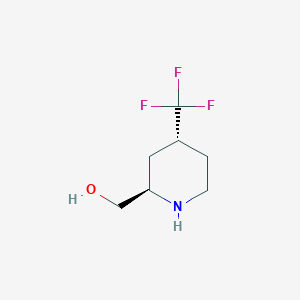
trans-(4-Trifluoromethyl-piperidin-2-yl)-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-(4-Trifluoromethyl-piperidin-2-yl)-methanol: is a chemical compound characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further connected to a methanol group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-(4-Trifluoromethyl-piperidin-2-yl)-methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Attachment of the Methanol Group: The final step involves the reduction of a suitable precursor to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反应分析
Types of Reactions:
Oxidation: trans-(4-Trifluoromethyl-piperidin-2-yl)-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like sodium azide or thiols can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
科学研究应用
Chemistry:
Catalysis: trans-(4-Trifluoromethyl-piperidin-2-yl)-methanol can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biology and Medicine:
Drug Development: The compound’s structural motif is of interest in the design of new pharmaceuticals, particularly those targeting neurological disorders.
Biochemical Research: It can be used as a probe to study biochemical pathways and interactions involving piperidine derivatives.
Industry:
Polymer Synthesis: The compound can be utilized in the synthesis of specialized polymers with enhanced properties such as thermal stability and chemical resistance.
作用机制
The mechanism by which trans-(4-Trifluoromethyl-piperidin-2-yl)-methanol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The methanol group may participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
- trans-(4-Trifluoromethyl-piperidin-2-yl)-benzoate
- trans-(4-Trifluoromethyl-piperidin-2-yl)-amine
- trans-(4-Trifluoromethyl-piperidin-2-yl)-ethanol
Comparison:
- Structural Differences: While these compounds share the piperidine and trifluoromethyl groups, they differ in the functional groups attached to the piperidine ring.
- Chemical Properties: The presence of different functional groups (e.g., benzoate, amine, ethanol) influences their reactivity and interaction with other molecules.
- Applications: Each compound has unique applications based on its chemical properties. For example, trans-(4-Trifluoromethyl-piperidin-2-yl)-benzoate may be more suitable for material science applications, while trans-(4-Trifluoromethyl-piperidin-2-yl)-amine could be more relevant in medicinal chemistry.
属性
IUPAC Name |
[(2R,4R)-4-(trifluoromethyl)piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)5-1-2-11-6(3-5)4-12/h5-6,11-12H,1-4H2/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKJCLUGOTXDFM-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1C(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](C[C@@H]1C(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

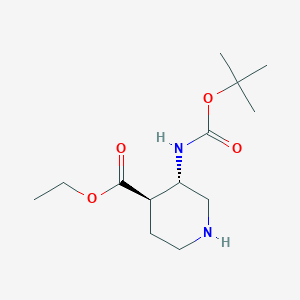
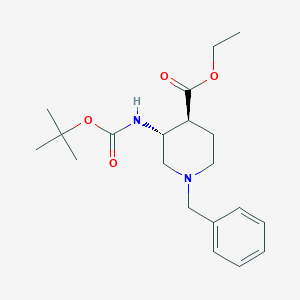

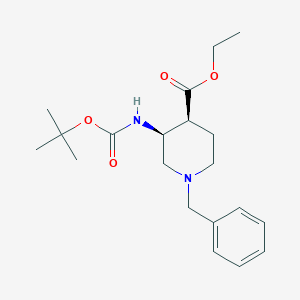
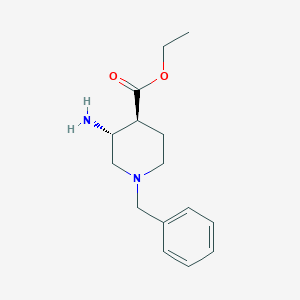
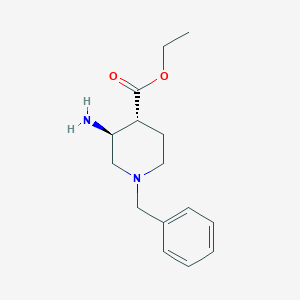

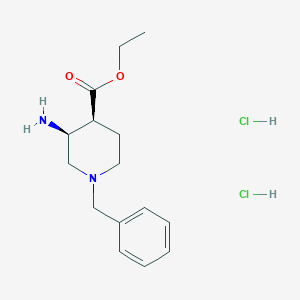
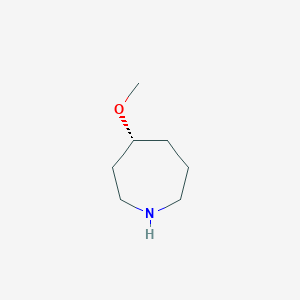
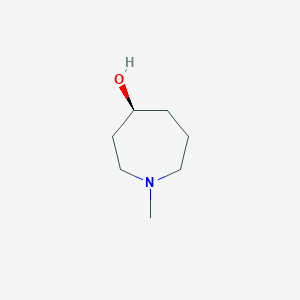
![(1S)-1-[[(R)-tert-butylsulfinyl]amino]-6-methoxy-spiro[indane-2,4'-piperidine]](/img/structure/B8189578.png)
